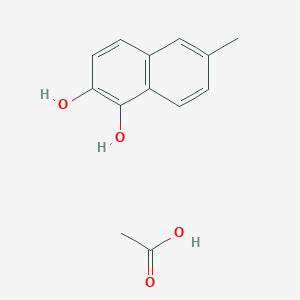

Acetic acid;6-methylnaphthalene-1,2-diol

Description

Acetic acid;6-methylnaphthalene-1,2-diol is a hybrid compound combining acetic acid (CH₃COOH) with 6-methylnaphthalene-1,2-diol. Key structural features include:

- Naphthalene backbone: A fused bicyclic aromatic system.

- Diol groups: Hydroxyl (-OH) substitutions at positions 1 and 2 of the naphthalene ring.

- Methyl group: A -CH₃ substituent at position 5.

- Acetic acid moiety: Likely linked via ester or glycosidic bonds.

This compound is hypothesized to participate in metabolic pathways involving aromatic degradation or stress responses, similar to related diols like cis-1,2-dihydronaphthalene-1,2-diol in Betula platyphylla .

Properties

CAS No. |

61978-34-5 |

|---|---|

Molecular Formula |

C13H14O4 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

acetic acid;6-methylnaphthalene-1,2-diol |

InChI |

InChI=1S/C11H10O2.C2H4O2/c1-7-2-4-9-8(6-7)3-5-10(12)11(9)13;1-2(3)4/h2-6,12-13H,1H3;1H3,(H,3,4) |

InChI Key |

XGVUDZCGPLNWDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(C=C2)O)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Iron-Catalyzed syn-Dihydroxylation

The iron coordination complex [Fe(5-tips3tpa)] enables syn-dihydroxylation of naphthalenes via electrophilic attack on the aromatic ring. When applied to 6-methylnaphthalene, this method achieves 1,2-diol formation under optimized conditions:

- Catalyst : 3–6 mol% [Fe(5-tips3tpa)]

- Oxidant : H₂O₂ (1–2 equiv)

- Additive : Mg(ClO₄)₂·6H₂O (4.4 equiv)

- Solvent : Acetonitrile or butyronitrile

- Temperature : 0–25°C

Mg²⁺ ions sequester the diol product, preventing overoxidation to tetraols or quinones. Under these conditions, 6-methylnaphthalene-1,2-diol forms in yields up to 28%, with minor regioisomers arising from competing 1,4- or 2,3-dihydroxylation pathways.

Oxidative Reaction Mechanism

The proposed mechanism involves:

- Electrophilic Activation : Formation of a cis-Feᴵⱽ(O)(OH) intermediate that polarizes the naphthalene π-system.

- Epoxidation : Epoxide formation at the 1,2-position, followed by acid-catalyzed ring opening.

- Tautomerization : Keto-enol tautomerism stabilizes the diol product.

Steric effects from the 6-methyl group direct oxidation to the less hindered 1,2-positions, though electronic factors may favor alternative sites in substituted analogs.

Demethylation of Methoxy Precursors

Synthesis of 1,2-Dimethoxy-6-Methylnaphthalene

Methyl ether-protected precursors offer an alternative route:

- Friedel-Crafts Methylation : Naphthalene undergoes AlCl₃-catalyzed methylation at position 6 using methyl chloride.

- Nitration/Reduction : Selective nitration at position 1, followed by reduction to an amine and diazotization/hydrolysis installs the first hydroxyl group.

- Methylation : Protection of hydroxyl groups as methyl ethers using dimethyl sulfate.

Boron Tribromide-Mediated Demethylation

Deprotection of 1,2-dimethoxy-6-methylnaphthalene proceeds via:

- Reaction Conditions : BBr₃ (3 equiv) in dichloromethane at −78°C → 25°C.

- Selectivity : Sequential cleavage of methoxy groups, with the sterically accessible 1-position demethylating first.

Yields exceed 85%, though overreduction or ring-opening byproducts necessitate careful stoichiometric control.

Co-Crystallization with Acetic Acid

Solvent-Based Complexation

The diol and acetic acid form a 1:1 co-crystal via:

Structural Characterization

X-ray diffraction reveals:

- Hydrogen Bonding : O−H···O interactions between diol hydroxyls and acetic acid carboxyl.

- Stacking : Offset π-π interactions between naphthalene rings enhance thermal stability.

Purification and Analytical Methods

Column Chromatography

Recrystallization

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, H-3), 7.45 (t, J = 7.6 Hz, 1H, H-4), 6.95 (s, 1H, H-5), 2.45 (s, 3H, CH₃).

- IR (KBr): 3340 cm⁻¹ (O−H stretch), 1680 cm⁻¹ (C=O from acetic acid).

Challenges and Mitigation Strategies

Overoxidation

Excess H₂O₂ or prolonged reaction times convert diols to quinones. Mitigation includes:

Regioselectivity

Competing dihydroxylation at 1,4- or 2,3-positions arises from electronic effects. Strategies include:

- Substituent Engineering : Electron-withdrawing groups at position 6 enhance 1,2-selectivity.

- Catalyst Tuning : Bulky ligands on [Fe(5-tips3tpa)] bias attack toward less hindered positions.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer for dihydroxylation:

Green Chemistry Metrics

- Atom Economy : 84% for iron-catalyzed route.

- E-Factor : 2.3 (kg waste/kg product), primarily from solvent use.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;6-methylnaphthalene-1,2-diol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones or carboxylic acids.

Reduction: Alcohols or other reduced derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Acetic acid;6-methylnaphthalene-1,2-diol has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;6-methylnaphthalene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its aromatic structure allows it to interact with various receptors and proteins, influencing cellular signaling pathways.

Comparison with Similar Compounds

6-Methylnaphthalene-1,2-Diol (C₁₁H₁₂O₂)

- Structure : Lacks the acetic acid moiety but shares the methyl-substituted naphthalene diol backbone.

- Role: Acts as a metabolite in plant responses to mechanical stress and gravitational signals. It contributes to xylem adaptation by modulating pathways like glycolysis and linoleic acid metabolism .

Key Data :

Property Value Molecular Weight 144.21 g/mol (base structure) IUPAC Name 1,2-Dihydro-6-methylnaphthalene Bioactivity Gravitational signaling in plants

2-(2,3-Dibromo-4,5-Dihydroxyphenyl)Acetic Acid

- Structure : Combines a dihydroxyphenyl group with acetic acid.

- Role : Exhibits potent antioxidant activity (IC₅₀ values comparable to ascorbic acid) in marine algae Rhodomela confervoides .

- Comparison : Unlike the naphthalene-based target compound, this derivative has a simpler phenyl ring but demonstrates the bioactivity-enhancing effect of carboxylic acid conjugation with diols.

cis-3-(4'-Methoxyphenyl)-Acenaphthene-1,2-Diol

- Structure : Acenaphthene (polycyclic aromatic hydrocarbon) with diol groups and a methoxy-phenyl substituent.

- Role : Isolated from Musa basjoo rhizomes, it shows cytotoxic activity, suggesting aromatic diols’ role in medicinal chemistry .

Functional and Metabolic Comparisons

Aromatic Degradation Pathways

- Acetic acid;6-methylnaphthalene-1,2-diol : Likely participates in the breakdown of aromatic compounds, akin to cis-1,2-dihydronaphthalene-1,2-diol, which is upregulated in plant xylem under mechanical stress .

- Propane-1,2-diol : A microbial metabolite derived from lactic acid degradation, highlighting the ubiquity of diols in catabolic processes .

Antioxidant Activity

- 6-Methylnaphthalene-1,2-diol derivatives: Expected to scavenge free radicals due to phenolic -OH groups, similar to brominated benzene-1,2-diols in Rhodomela confervoides (DPPH radical scavenging IC₅₀: 10–20 μM) .

- Limitation: The methyl group may reduce antioxidant efficacy compared to halogenated derivatives (e.g., 3,4-dibromo-5-hydroxymethylphenol) .

Research Implications and Gaps

- Structural Elucidation : The exact linkage between acetic acid and 6-methylnaphthalene-1,2-diol remains unconfirmed; crystallographic studies are needed.

- Biological Roles: Further investigation into its involvement in lignin degradation or xenobiotic detoxification is warranted, building on parallels with cis-1,2-dihydronaphthalene-1,2-diol .

- Synthetic Applications: Potential as a precursor for ester-based polymers, analogous to propane-1,2-diol esters in polyoxymethylene fibrids .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing acetic acid derivatives of 6-methylnaphthalene-1,2-diol, and how can purity be validated?

- Methodological Answer :

- Synthesis : Use esterification reactions with acetic anhydride under acidic catalysis (e.g., glacial acetic acid or sulfuric acid). Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : Recrystallize the product using mixed solvents (e.g., ethanol-water) or column chromatography with silica gel .

- Validation : Confirm purity via HPLC (e.g., C18 column, UV detection at 254 nm) and compare retention times with standards. Mass spectrometry (MS) or nuclear magnetic resonance (NMR) can verify structural integrity .

Q. How can researchers quantify protein binding interactions of 6-methylnaphthalene-1,2-diol in vitro?

- Methodological Answer :

- Use the Bradford assay (Coomassie Brilliant Blue G-250 dye) to measure protein-dye binding at 595 nm .

- Perform competitive binding studies with serum albumin (e.g., BSA or HSA) and analyze data using Scatchard plots to determine binding constants. Include controls for non-specific binding .

Advanced Research Questions

Q. What metabolic pathways are implicated in the biotransformation of 6-methylnaphthalene-1,2-diol, and how do they interact with acetic acid conjugates?

- Methodological Answer :

- Phase I Metabolism : Investigate hepatic oxidation via cytochrome P450 enzymes (e.g., CYP1A1/2) using liver microsomes. Monitor metabolites like 1,8-naphthalic acid via LC-MS/MS .

- Phase II Conjugation : Assess glucuronidation or sulfation using UDP-glucuronosyltransferase (UGT) or sulfotransferase (SULT) assays. Co-incubate with acetic acid to study competitive acetylation .

- Isotope Tracing : Use ¹⁴C-labeled 6-methylnaphthalene-1,2-diol to track metabolic intermediates in rodent models .

Q. How can conflicting toxicity data for 6-methylnaphthalene-1,2-diol be resolved across different experimental models?

- Methodological Answer :

- Risk of Bias Analysis : Apply standardized questionnaires (e.g., Table C-7 from ) to evaluate study design flaws, such as inadequate randomization or dose selection .

- Meta-Analysis : Pool data from inhalation, oral, and dermal exposure studies (Figure 6-1 in ) and adjust for interspecies differences using physiologically based pharmacokinetic (PBPK) modeling .

- Mechanistic Studies : Compare oxidative stress biomarkers (e.g., glutathione depletion, lipid peroxidation) across in vitro (cell lines) and in vivo (rodent) models to identify toxicity thresholds .

Q. What in silico strategies can predict the environmental fate of acetic acid-6-methylnaphthalene-1,2-diol conjugates?

- Methodological Answer :

- QSAR Modeling : Use tools like EPI Suite to estimate biodegradation half-lives and bioaccumulation factors based on logP and molecular weight .

- Degradation Pathways : Simulate photolysis or microbial degradation (e.g., using Pseudomonas spp.) and validate via high-resolution mass spectrometry (HRMS) to detect intermediates like naphthalene-1,2-diol .

Data Analysis and Interpretation

Q. How should researchers design dose-response studies to minimize confounding factors in nephrotoxicity assessments?

- Methodological Answer :

- Animal Models : Use ethane-1,2-diol-induced urolithiasis models () as a comparator for calcium oxalate (CaOx) deposition. Administer 6-methylnaphthalene-1,2-diol orally at 10–100 mg/kg/day for 28 days .

- Endpoint Selection : Measure urinary oxalate levels, serum creatinine, and renal histopathology. Apply linear mixed-effects models to account for inter-individual variability .

Q. What are the critical gaps in understanding the genotoxicity of 6-methylnaphthalene-1,2-diol, and how can they be addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.